Ethyl 2-amino-3-(4-cyanophenyl)propanoate hydrochloride

Description

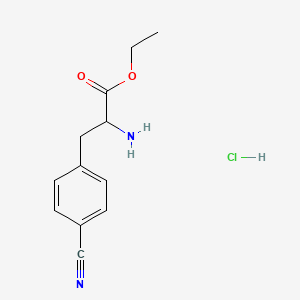

Ethyl 2-amino-3-(4-cyanophenyl)propanoate hydrochloride (molecular formula: C₁₂H₁₄N₂O₂·HCl) is a chiral amino acid ester derivative featuring a 4-cyanophenyl substituent on the propanoate backbone. Its structure includes an ethyl ester group, a primary amine, and a nitrile (-C≡N) group at the para position of the phenyl ring . The compound’s SMILES notation, CCOC(=O)C(CC₁=CC=C(C=C₁)C#N)N, highlights its stereochemical and functional group arrangement.

Properties

IUPAC Name |

ethyl 2-amino-3-(4-cyanophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-2-16-12(15)11(14)7-9-3-5-10(8-13)6-4-9;/h3-6,11H,2,7,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBXUIZRDLTCQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193634-20-7 | |

| Record name | ethyl 2-amino-3-(4-cyanophenyl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(4-cyanophenyl)propanoate hydrochloride typically involves the reaction of ethyl 2-amino-3-(4-cyanophenyl)propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

Starting Material: Ethyl 2-amino-3-(4-cyanophenyl)propanoate.

Reagent: Hydrochloric acid (HCl).

Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-cyanophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Ethyl 2-amino-3-(4-cyanophenyl)propanoate hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of various organic molecules.

Biological Studies: It is used in the study of enzyme interactions and receptor binding.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(4-cyanophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives

- Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (C₁₁H₁₃FNO₂·HCl): The 4-fluorophenyl group replaces the nitrile with a fluorine atom. Fluorine’s electronegativity enhances metabolic stability and bioavailability in pharmaceuticals. This derivative is synthesized via Boc protection and di-tert-butyl dicarbonate reactions, as shown in . Enantiomers (R and S configurations) are commercially available, emphasizing the role of stereochemistry in applications like chiral synthesis . Key Difference: Fluorine’s smaller size and lower hydrophobicity compared to nitrile may improve aqueous solubility.

- Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (C₁₁H₁₅Cl₂NO₃): Features a 4-chlorophenyl group and an additional hydroxyl (-OH) substituent. Key Difference: The hydroxyl group introduces acidity (pKa ~10) and susceptibility to oxidation, impacting stability under acidic conditions.

Hydroxylated Derivatives

- Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride (C₁₁H₁₆ClNO₄): Contains two hydroxyl groups on the phenyl ring, significantly boosting hydrophilicity. This structural feature is critical for interactions with polar biological targets, such as enzymes or receptors requiring hydrogen bonding . Key Difference: The dihydroxyphenyl moiety may confer antioxidant properties but reduces lipid membrane permeability compared to the cyanophenyl analog.

Heterocyclic and Complex Substituents

- Such derivatives are precursors for tryptophan analogs in peptide synthesis . Key Difference: The indole group’s aromaticity and hydrogen-bonding capacity alter binding affinity in biological systems compared to nitrile-containing analogs.

Functional Group Modifications

Ester and Side Chain Variations

- Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride (C₉H₁₈ClNO₄S): Incorporates a sulfanyl (-S-) and ethoxycarbonyl group, increasing molecular weight (271.76 g/mol) and introducing sulfur’s nucleophilicity. This derivative is used in thiol-mediated conjugation reactions . Key Difference: The sulfanyl group’s reactivity enables disulfide bond formation, a property absent in nitrile-containing analogs.

Physicochemical and Pharmacokinetic Properties

*Predicted using fragment-based methods.

- Solubility Trends : Nitrile and halogen substituents reduce solubility compared to hydroxylated derivatives.

- Stability : Nitriles are resistant to hydrolysis under physiological conditions, whereas esters and hydroxyl groups may undergo enzymatic cleavage.

Biological Activity

Ethyl 2-amino-3-(4-cyanophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry and organic synthesis. Its structure includes an amino group and a nitrile group, which contribute to its biological activity and versatility in chemical reactions. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the amino group allows for hydrogen bonding with biological molecules, while the nitrile group can participate in various chemical reactions, enhancing its reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 240.69 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water and organic solvents |

| pH (1% solution) | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Interaction : It can function as an agonist or antagonist at various receptors, influencing physiological responses.

- Chemical Reactivity : The nitrile group allows for participation in nucleophilic addition reactions, which can modify biological molecules.

Pharmacological Applications

This compound has been studied for its potential applications in:

- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.

- Organic Synthesis : Utilized as a building block for various organic reactions, contributing to the development of new therapeutic agents.

Case Studies and Research Findings

- Neuroprotective Effects : A study investigated the neuroprotective properties of related compounds in models of neurodegenerative diseases. This compound was found to exhibit protective effects on neuronal cells under oxidative stress conditions.

- Antimicrobial Activity : Research indicated that derivatives of this compound demonstrated significant antimicrobial properties against various bacterial strains, suggesting potential for developing new antibiotics.

- Enzyme Interaction Studies : Experimental data showed that this compound could modulate enzyme activities involved in metabolic pathways, providing insights into its role as a biochemical tool.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Neuroprotective | Protects neuronal cells from oxidative damage |

| Antimicrobial | Effective against multiple bacterial strains |

| Enzyme Modulation | Alters activity of key metabolic enzymes |

Q & A

Q. What computational tools predict structure-activity relationships (SAR) for derivatives?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with targets like proteases or kinases. For example, modifications to the 4-cyanophenyl group could mimic 4-chlorophenyl moieties in fadrozole derivatives .

Contradiction Resolution

Q. How to address discrepancies in reported optical rotation values?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.